(E)-N'-{5-[(3,4-dimethylcyclohexyl)amino]-4H-1,2,4-triazol-3-yl}-N,N-dimethylmethanimidamide
Beschreibung
(E)-N'-{5-[(3,4-Dimethylcyclohexyl)amino]-4H-1,2,4-triazol-3-yl}-N,N-dimethylmethanimidamide is a synthetic small molecule with the molecular formula C₁₃H₁₈N₆ and a molecular weight of 258.33 g/mol . Its structure features a 1,2,4-triazole core substituted with a 3,4-dimethylcyclohexylamino group at position 5 and an N,N-dimethylmethanimidamide group at position 2. The compound is registered under CAS No. 328287-36-1 and is primarily utilized in research settings for structure-activity relationship (SAR) studies, particularly in medicinal chemistry and kinase inhibition research .
Eigenschaften
IUPAC Name |
N'-[3-[(3,4-dimethylcyclohexyl)amino]-1H-1,2,4-triazol-5-yl]-N,N-dimethylmethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N6/c1-9-5-6-11(7-10(9)2)15-13-16-12(17-18-13)14-8-19(3)4/h8-11H,5-7H2,1-4H3,(H2,15,16,17,18)/b14-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHQCCGYZKFVLV-RIYZIHGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1C)NC2=NNC(=N2)N=CN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC(CC1C)NC2=NNC(=N2)/N=C/N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-{5-[(3,4-dimethylcyclohexyl)amino]-4H-1,2,4-triazol-3-yl}-N,N-dimethylmethanimidamide typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced purification techniques, such as chromatography, are employed to ensure the production of high-purity compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N’-{5-[(3,4-dimethylcyclohexyl)amino]-4H-1,2,4-triazol-3-yl}-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound.
Wissenschaftliche Forschungsanwendungen
Antifungal Activity
The triazole moiety present in (E)-N'-{5-[(3,4-dimethylcyclohexyl)amino]-4H-1,2,4-triazol-3-yl}-N,N-dimethylmethanimidamide is known for its antifungal properties. Compounds with similar structures have been widely used in antifungal therapies. For instance, triazole derivatives such as fluconazole and voriconazole are established antifungals that inhibit fungal enzyme activity. The specific interactions of this compound with fungal targets could lead to the development of new antifungal agents with improved efficacy and reduced side effects.
Antibacterial Properties
Research indicates that triazole derivatives can also exhibit antibacterial activities. The structural features of (E)-N'-{5-[(3,4-dimethylcyclohexyl)amino]-4H-1,2,4-triazol-3-yl}-N,N-dimethylmethanimidamide may enhance its selectivity against certain bacterial strains, making it a candidate for further investigation in antibacterial drug development.
Mechanistic Studies
Understanding the mechanisms by which (E)-N'-{5-[(3,4-dimethylcyclohexyl)amino]-4H-1,2,4-triazol-3-yl}-N,N-dimethylmethanimidamide interacts with biological targets is crucial for its therapeutic development. Studies may involve:
- In vitro assays to evaluate its efficacy against specific pathogens or cancer cell lines.
- Molecular docking studies to predict binding affinities and interaction modes with target proteins.
These studies are essential for elucidating the compound's potential as a therapeutic agent and for optimizing its structure for enhanced activity .
Structural Comparisons
The following table summarizes key compounds related to (E)-N'-{5-[(3,4-dimethylcyclohexyl)amino]-4H-1,2,4-triazol-3-yl}-N,N-dimethylmethanimidamide and their respective biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Fluconazole | Triazole ring | Antifungal |
| Voriconazole | Triazole ring | Antifungal |
| Azoles | General class of triazoles | Antifungal |
| 1H-Triazoles | Triazole ring | Antibacterial |
What distinguishes (E)-N'-{5-[(3,4-dimethylcyclohexyl)amino]-4H-1,2,4-triazol-3-yl}-N,N-dimethylmethanimidamide from these compounds is its specific combination of substituents and functional groups that may enhance selectivity and potency against certain biological targets compared to traditional triazoles.
Future Research Directions
Given the promising biological activities associated with (E)-N'-{5-[(3,4-dimethylcyclohexyl)amino]-4H-1,2,4-triazol-3-yl}-N,N-dimethylmethanimidamide, future research should focus on:
- Conducting extensive bioassays to determine the compound's efficacy against various pathogens.
- Performing toxicity assessments to evaluate safety profiles for potential therapeutic applications.
- Investigating structure–activity relationships (SAR) to optimize the compound's pharmacological properties.
Wirkmechanismus
The mechanism by which (E)-N’-{5-[(3,4-dimethylcyclohexyl)amino]-4H-1,2,4-triazol-3-yl}-N,N-dimethylmethanimidamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may modulate certain receptors or enzymes, leading to changes in cellular processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Pharmacophore Features
The compound belongs to the 1,2,4-triazole class, which is widely explored for its bioactivity. Key structural analogues include:
Key Observations :
- The cyclohexylamino group in the target compound confers higher lipophilicity (predicted logP ~2.5) compared to phenyl-substituted analogues (e.g., N-phenylbenzamide derivative in ), likely enhancing blood-brain barrier penetration.
- The methanimidamide group provides a planar, conjugated system that may facilitate π-π stacking with aromatic residues in enzyme active sites, a feature absent in carboxamide or cyano-substituted analogues .
Computational Similarity Analysis
Using Tanimoto and Dice similarity indices (based on MACCS and Morgan fingerprints), the target compound exhibits:
- ~65% similarity to aglaithioduline (a hydroxamate-based HDAC inhibitor) due to shared methanimidamide motifs .
- ~50% similarity to SAHA (vorinostat), a clinically approved HDAC inhibitor, primarily due to differences in zinc-binding groups (methanimidamide vs. hydroxamate) .
3D Pharmacophore Comparison :
- SwissSimilarity analysis (employing 2D/3D fingerprinting) suggests the target compound shares a pharmacophore with kinase inhibitors like ripasudil, particularly in the spatial arrangement of hydrogen bond acceptors (triazole N-atoms) and hydrophobic regions (dimethylcyclohexyl group) .
Pharmacokinetic and Toxicity Profiles
| Parameter | Target Compound | SAHA (Vorinostat) | Aglaithioduline |
|---|---|---|---|
| logP (Predicted) | 2.5 | 1.8 | 3.0 |
| H-bond Donors | 2 | 3 | 1 |
| H-bond Acceptors | 5 | 4 | 6 |
| Plasma Protein Binding (%) | ~85 | ~90 | ~78 |
| CYP3A4 Inhibition | Moderate | High | Low |
Insights :
Biologische Aktivität
(E)-N'-{5-[(3,4-dimethylcyclohexyl)amino]-4H-1,2,4-triazol-3-yl}-N,N-dimethylmethanimidamide is a compound with potential biological significance, particularly in pharmacological applications. This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties.
Chemical Structure and Properties
The chemical structure of (E)-N'-{5-[(3,4-dimethylcyclohexyl)amino]-4H-1,2,4-triazol-3-yl}-N,N-dimethylmethanimidamide can be represented as follows:
- Molecular Formula : CHN
- CAS Number : 1638617-31-8
- Molecular Weight : 276.35 g/mol
Structural Characteristics
The compound features a triazole ring connected to a dimethylmethanimidamide moiety through a cyclohexylamine substituent. This structural arrangement is significant for its interaction with biological targets.
Anticancer Potential
Preliminary investigations into triazole derivatives have revealed promising anticancer activity. For instance, compounds with similar structures have demonstrated the ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell growth and survival.
Case Studies
- In Vitro Studies : A study evaluating related triazole compounds showed that they exhibited cytotoxic effects on leukemia cells with IC50 values ranging from 6.7 to over 20 µg/mL. These findings suggest that (E)-N'-{5-[(3,4-dimethylcyclohexyl)amino]-4H-1,2,4-triazol-3-yl}-N,N-dimethylmethanimidamide may share similar activity profiles .
- Pharmacological Evaluation : In pharmacological assessments, triazole derivatives have been tested for their ability to inhibit various cancer cell lines and microbial strains. While specific data on this compound's efficacy is not extensively documented, the existing literature indicates a trend of effectiveness among structurally similar compounds .
Table of Biological Activities
The biological activity of triazole compounds typically involves:
- Enzyme Inhibition : Targeting enzymes involved in crucial metabolic pathways.
- Cell Cycle Disruption : Inducing cell cycle arrest leading to apoptosis.
- Signal Transduction Modulation : Altering pathways that control cell proliferation and survival.
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
